Bienvenue dans la boutique en ligne BenchChem!

2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

Alzheimer's disease Cholinesterase inhibition Structure-activity relationship

2-((4-Chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 895456-50-5) is a synthetic sulfonamide-acetamide hybrid featuring a 4-chlorophenylsulfonyl moiety linked via an acetamide bridge to a 4-methoxybenzo[d]thiazol-2-yl core. This compound belongs to a class of thiazole-sulfonamide derivatives investigated for enzyme inhibitory activities, yet direct quantitative biological data for this specific CAS number remains exceptionally scarce in the primary peer-reviewed literature as of mid-2026.

Molecular Formula C16H13ClN2O4S2
Molecular Weight 396.86
CAS No. 895456-50-5
Cat. No. B2391388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide
CAS895456-50-5
Molecular FormulaC16H13ClN2O4S2
Molecular Weight396.86
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN2O4S2/c1-23-12-3-2-4-13-15(12)19-16(24-13)18-14(20)9-25(21,22)11-7-5-10(17)6-8-11/h2-8H,9H2,1H3,(H,18,19,20)
InChIKeyMXLCYGSVUMSKKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 895456-50-5): Structural Identity and Procurement Baseline


2-((4-Chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 895456-50-5) is a synthetic sulfonamide-acetamide hybrid featuring a 4-chlorophenylsulfonyl moiety linked via an acetamide bridge to a 4-methoxybenzo[d]thiazol-2-yl core . This compound belongs to a class of thiazole-sulfonamide derivatives investigated for enzyme inhibitory activities, yet direct quantitative biological data for this specific CAS number remains exceptionally scarce in the primary peer-reviewed literature as of mid-2026 [1]. Its structural distinctiveness—the methoxy substituent at the 4-position of the benzothiazole ring combined with the 4-chlorophenylsulfonyl group—differentiates it from regioisomeric analogs and provides a unique scaffold for structure-activity relationship (SAR) studies [2].

Why Generic Substitution Fails: 2-((4-Chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide and the Limits of In-Class Interchangeability


The 4-methoxybenzo[d]thiazol-2-yl acetamide scaffold is highly sensitive to substituent position and electronic character; Khan et al. (2023) demonstrated that among 21 thiazole-sulfonamide analogs, the most potent acetylcholinesterase (AChE) inhibitor (analog 1, IC50 = 0.10 ± 0.05 µM) differed from less active analogs solely by the nature and position of substituents on the phenyl rings [1]. Regioisomeric variation—e.g., 4-methoxy vs. 6-methoxy substitution on the benzothiazole ring—alters molecular geometry, electron distribution, and target binding, making biological activity non-transferable between positional isomers . Furthermore, the 4-chlorophenylsulfonyl group introduces distinct steric and electronic properties compared to tosyl (4-methylphenylsulfonyl) or 4-fluorophenylsulfonyl analogs, affecting both potency and selectivity profiles [2]. Generic substitution without experimental validation therefore carries a high risk of altered or null biological outcomes.

Quantitative Differentiation Evidence: 2-((4-Chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide vs. Structural Analogs


Regioisomeric Differentiation: 4-Methoxy vs. 6-Methoxy Benzothiazole Substitution Patterns Drive Divergent Biological Activity in Thiazole-Sulfonamide Series

In a series of 21 thiazole-sulfonamide analogs evaluated by Khan et al. (2023), the position of substituents on the aromatic rings was the primary determinant of inhibitory potency against AChE and BuChE [1]. While the target compound 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide was not directly tested in this study, the SAR data support that the 4-methoxybenzothiazole regioisomer occupies a distinct chemical space from the 6-methoxy analog (CAS not specified, available from multiple vendors) . Class-level inference from the Khan et al. dataset indicates that methoxy position alone can modulate IC50 values by over an order of magnitude within the same assay system, meaning the 4-methoxy and 6-methoxy isomers cannot be considered interchangeable procurement options [1].

Alzheimer's disease Cholinesterase inhibition Structure-activity relationship

Sulfonyl Group Pharmacophore Differentiation: 4-Chlorophenyl vs. 4-Methylphenyl (Tosyl) Sulfonyl Modulates Target Binding Affinity in Benzothiazole Acetamide Scaffolds

The 4-chlorophenylsulfonyl group in the target compound provides distinct electronic and steric properties compared to the tosyl (4-methylphenylsulfonyl) group found in the close analog N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide (CAS 895441-71-1) [1]. BindingDB data for a related 4-methoxybenzothiazole scaffold bearing a 4-(methylsulfonyl)benzamide group demonstrates nanomolar affinity (Ki = 19 nM) for the human adenosine A2B receptor, establishing that sulfonyl/acyl substituent identity is a key affinity determinant [2]. The chlorine atom in the target compound introduces electronegativity and polarizability effects absent in the tosyl analog, which computational studies in the thiazole-sulfonamide class have shown to influence both binding pose and interaction energy with target protein residues [3].

Adenosine receptor antagonism Kinase inhibition Molecular docking

Chlorine Substitution on the Benzothiazole Core: The 7-Chloro Derivative as a Distinct Entity with Different Physicochemical and Predicted ADME Properties

The analog N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide (CAS 886950-93-2) introduces an additional chlorine atom at the 7-position of the benzothiazole ring, increasing molecular weight from 396.86 to 431.3 g/mol and adding a second chlorine atom . This structural modification alters logP, hydrogen-bonding capacity, and metabolic susceptibility compared to the target compound. In the broader benzothiazole acetamide class, the presence and position of halogen substituents have been computationally linked to altered blood-brain barrier permeability and cytochrome P450 interactions [1]. The target compound's single chlorine on the sulfonyl phenyl ring, combined with an unsubstituted 7-position on the benzothiazole, provides a differentiated ADME prediction profile suitable for distinct experimental applications.

Drug-likeness ADME prediction Physicochemical profiling

Computational Docking Predictions Support Preferential Binding of 4-Methoxybenzothiazole Scaffolds to Cholinesterase Active Sites vs. Donepezil

Khan et al. (2023) performed molecular docking studies on 21 thiazole-sulfonamide derivatives against AChE (PDB: 1ACJ) and BuChE (PDB: 1P0I), revealing that compounds with electron-withdrawing substituents on the sulfonyl phenyl ring achieved more favorable binding free energies and established critical hydrogen-bonding and π-π stacking interactions within the enzyme active sites [1]. The target compound's 4-chlorophenylsulfonyl group (Hammett σp = +0.23) is predicted to confer stronger binding than electron-donating substituents such as methyl (σp = -0.17) [2]. While the target compound was not among the 21 analogs tested, the consistent SAR trend supports that this scaffold architecture is capable of achieving sub-micromolar IC50 values when optimally substituted, and that the 4-chlorophenylsulfonyl group is a favorable pharmacophoric element for cholinesterase engagement [1].

Molecular docking Alzheimer's disease Cholinesterase inhibition

Recommended Application Scenarios for 2-((4-Chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 895456-50-5) Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion Studies in Cholinesterase Inhibitor Drug Discovery for Alzheimer's Disease

This compound is best deployed as a tool compound for SAR studies exploring the effect of 4-chlorophenylsulfonyl substitution on the 4-methoxybenzothiazole scaffold. The Khan et al. (2023) study established that thiazole-sulfonamide derivatives can achieve >20-fold potency improvement over donepezil against both AChE and BuChE, with SAR driven by substituent electronic character and position [1]. The target compound fills a gap in the SAR matrix by providing the 4-Cl-phenylsulfonyl/4-methoxybenzothiazole combination, enabling systematic comparison with tosyl, 4-fluorophenylsulfonyl, and unsubstituted phenylsulfonyl analogs. The electron-withdrawing chlorine substituent (σp = +0.23) is predicted to enhance binding compared to electron-donating analogs .

Comparative Molecular Docking and Computational Chemistry Studies on Benzothiazole-Containing Enzyme Inhibitors

The compound is suitable for in silico studies employing molecular docking (AutoDock Vina, Glide, or GOLD) against cholinesterase enzymes (AChE, PDB: 1ACJ; BuChE, PDB: 1P0I) or other therapeutically relevant targets such as carbonic anhydrase isoforms or adenosine receptors [1]. The 4-chlorophenylsulfonyl group provides unique electrostatic surface potential features and halogen-bonding capacity that can be compared with the tosyl analog (CAS 895441-71-1) and the 4-fluorophenylsulfonyl analog in parallel docking runs. BindingDB data confirm that related 4-methoxybenzothiazole scaffolds achieve nanomolar target affinity (Ki = 19 nM at A2B; IC50 = 20 nM at CE2), establishing a benchmark for docking score-to-affinity correlations [2].

ADME and Physicochemical Property Benchmarking Against Di-Chlorinated and Regioisomeric Analogs

The compound's molecular weight of 396.86 g/mol and single chlorine atom place it in favorable drug-like chemical space for benchmarking against the di-chlorinated analog N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide (MW = 431.3) and the 6-methoxy regioisomer [1]. Researchers can use this compound to experimentally determine logP, aqueous solubility, microsomal stability, and CYP450 inhibition profiles, then correlate these with the structural features (4-methoxy position, single 4-Cl substituent) that distinguish it from analogs. Such data are essential for building predictive ADME models within the benzothiazole-sulfonamide chemical series.

Procurement as a Key Intermediate or Scaffold for Parallel Library Synthesis in Medicinal Chemistry Programs

Given that the compound contains a synthetically accessible acetamide linkage and the 4-chlorophenylsulfonyl group can serve as a metabolically stable sulfone pharmacophore, it is suitable as a core scaffold for parallel synthesis of derivative libraries [1]. Modifications at the acetamide nitrogen or the benzothiazole 5-, 6-, or 7-positions can generate focused libraries for screening against cholinesterase, adenosine receptor, or kinase targets. The availability of the 4-methoxybenzothiazol-2-amine precursor (CAS 5464-79-9) further supports its use in medicinal chemistry campaigns requiring modular scaffold assembly .

Quote Request

Request a Quote for 2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.